molecular formula C27H45I B1221673 Cholesteryl iodide CAS No. 2930-80-5

Cholesteryl iodide

Cat. No.: B1221673
CAS No.: 2930-80-5
M. Wt: 496.5 g/mol
InChI Key: PMVJGSYGUZXDAR-DPAQBDIFSA-N
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Description

Cholesteryl iodide is a chemical compound with the molecular formula C₂₇H₄₅I. It is a derivative of cholesterol, where an iodine atom is covalently bonded to the steroid framework. This compound is notable for its use in X-ray crystallography studies due to the presence of the heavy iodine atom, which aids in determining the structure of complex organic molecules .

Biochemical Analysis

Biochemical Properties

Cholesteryl iodide plays a significant role in biochemical reactions, particularly in the context of lipid metabolism and signaling pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can interact with enzymes involved in cholesterol metabolism, such as acyl-coenzyme A:cholesterol acyltransferase (ACAT), which esterifies cholesterol . Additionally, it may interact with proteins involved in lipid transport and storage, such as apolipoproteins and lipid transfer proteins . These interactions are crucial for maintaining cellular cholesterol homeostasis and regulating lipid metabolism.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the function of cell membranes by altering their fluidity and permeability, which in turn impacts cell signaling and membrane protein function . This compound may also modulate gene expression by interacting with nuclear receptors and transcription factors involved in lipid metabolism and homeostasis . Furthermore, it can influence cellular metabolism by affecting the synthesis and degradation of cholesterol and other lipids .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. It can bind to specific enzymes and proteins, modulating their activity. For example, this compound can inhibit or activate enzymes involved in cholesterol metabolism, such as ACAT . It may also interact with nuclear receptors, influencing gene expression and cellular responses to lipid levels . These interactions are mediated by the unique structure of this compound, which allows it to fit into specific binding sites on target molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in lipid metabolism and gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects on lipid metabolism and cellular function . At high doses, it can cause toxic or adverse effects, such as disruptions in lipid homeostasis and cellular toxicity . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to cholesterol metabolism. It can be metabolized by enzymes such as ACAT, which esterifies cholesterol and cholesteryl derivatives . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes and transport proteins involved in lipid metabolism

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It can be incorporated into lipoproteins, such as high-density lipoprotein (HDL) and low-density lipoprotein (LDL), which facilitate its transport in the bloodstream . Within cells, this compound can be transported to various organelles, including the endoplasmic reticulum and lipid droplets, where it participates in lipid metabolism and storage

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. It is primarily localized to lipid-rich compartments, such as the plasma membrane, endoplasmic reticulum, and lipid droplets . These localizations are essential for its activity and function, as they allow this compound to interact with key enzymes and proteins involved in lipid metabolism and signaling

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl iodide can be synthesized through the reaction of cholesterol with iodine in the presence of a suitable solvent. One common method involves the reaction of cholesterol with iodine monochloride (ICl) in chloroform. The reaction proceeds at room temperature, and the product is purified by recrystallization .

Industrial Production Methods: While this compound is not typically produced on an industrial scale due to its specialized applications, the laboratory synthesis methods can be scaled up for larger quantities if needed. The key steps involve ensuring the purity of the starting materials and maintaining controlled reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: Cholesteryl iodide primarily undergoes substitution reactions due to the presence of the iodine atom. It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used to replace the iodine atom with azide or cyanide groups, respectively. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

    Oxidation and Reduction: this compound can also undergo oxidation and reduction reactions, although these are less common. Oxidizing agents like potassium permanganate (KMnO₄) can oxidize the steroid framework, while reducing agents like lithium aluminum hydride (LiAlH₄) can reduce it.

Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide would yield cholesteryl azide, while reaction with potassium cyanide would produce cholesteryl cyanide .

Scientific Research Applications

Cholesteryl iodide has several applications in scientific research:

Comparison with Similar Compounds

Cholesteryl iodide can be compared with other cholesteryl derivatives such as cholesteryl chloride, cholesteryl bromide, and cholesteryl fluoride. These compounds share similar steroid frameworks but differ in the halogen atom attached:

    Cholesteryl Chloride (C₂₇H₄₅Cl): Contains a chlorine atom instead of iodine. It is less dense and has different reactivity due to the smaller size and lower atomic weight of chlorine.

    Cholesteryl Bromide (C₂₇H₄₅Br): Contains a bromine atom. It is intermediate in size and reactivity between cholesteryl chloride and this compound.

    Cholesteryl Fluoride (C₂₇H₄₅F): Contains a fluorine atom.

This compound is unique due to the presence of the heavy iodine atom, which makes it particularly useful in X-ray crystallography and other applications requiring high atomic weight elements.

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-3-iodo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45I/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVJGSYGUZXDAR-DPAQBDIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)I)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)I)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951874
Record name 3-Iodocholest-5-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2930-80-5
Record name Cholesteryl iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2930-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002930805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Iodocholest-5-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-β-iodocholest-5-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.001
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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